O,O-Dimethyl S-ethyl phosphorothioate

Pulmonary Toxicology Structure-Toxicity Relationships Organophosphate Impurity Toxicology

O,O-Dimethyl S-ethyl phosphorothioate (CAS 6389-81-7), systematically named phosphorothioic acid S-ethyl O,O-dimethyl ester, is a low-molecular-weight (170.17 g/mol) trialkyl phosphorothioate belonging to the organothiophosphate class. It features a central phosphorus atom bearing two methoxy groups and one S-ethyl thioester moiety (C4H11O3PS), with a predicted density of 1.17–1.20 g/cm³, a boiling point of approximately 191 °C at 760 mmHg, and an estimated log Kow of 0.53.

Molecular Formula C4H11O3PS
Molecular Weight 170.17 g/mol
CAS No. 6389-81-7
Cat. No. B1218144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,O-Dimethyl S-ethyl phosphorothioate
CAS6389-81-7
SynonymsO,O-dimethyl S-ethyl phosphorothioate
Molecular FormulaC4H11O3PS
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCCSP(=O)(OC)OC
InChIInChI=1S/C4H11O3PS/c1-4-9-8(5,6-2)7-3/h4H2,1-3H3
InChIKeyKEVXARPBRXTLQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O,O-Dimethyl S-ethyl phosphorothioate (CAS 6389-81-7): Core Identity and Procurement-Relevant Profile


O,O-Dimethyl S-ethyl phosphorothioate (CAS 6389-81-7), systematically named phosphorothioic acid S-ethyl O,O-dimethyl ester, is a low-molecular-weight (170.17 g/mol) trialkyl phosphorothioate belonging to the organothiophosphate class [1]. It features a central phosphorus atom bearing two methoxy groups and one S-ethyl thioester moiety (C4H11O3PS), with a predicted density of 1.17–1.20 g/cm³, a boiling point of approximately 191 °C at 760 mmHg, and an estimated log Kow of 0.53 . Originally identified and characterized as a pneumotoxic impurity in technical-grade malathion and structurally analogous to O,O,S-trimethyl phosphorothioate (OOS-TMP), this compound has been widely employed as a defined research tool for dissecting structure–pulmonary toxicity relationships, esterase inhibition mechanisms, and immunotoxicological pathways [2][3]. Its discrete ethyl substitution on sulfur confers a quantitatively distinct toxicodynamic profile relative to its methyl, propyl, and butyl homologs, making it a critical comparator compound rather than a fungible member of the trialkyl phosphorothioate series [4].

Workflow Structure-toxicity and immunotoxicology pathway research
Comparator role S-ethyl congener with distinct toxicodynamic profile vs methyl, propyl, butyl homologs
Key phenotype Reported delayed-death pulmonary toxicity and esterase inhibition models

Why O,O-Dimethyl S-ethyl phosphorothioate Cannot Be Treated as an Interchangeable Trialkyl Phosphorothioate for Research Procurement


Within the O,O-dimethyl S-alkyl phosphorothioate homologous series, the S-alkyl chain length is not a benign structural variable; it is a decisive determinant of toxicodynamic outcome [1]. Head-to-head comparative studies demonstrate that extending the S-alkyl substituent from methyl (OOS-TMP) to ethyl (OOS-DMEP, the target compound) qualitatively alters the pulmonary toxicity phenotype—specifically, only the ethyl analog elicits the characteristic 'delayed death' mortality pattern accompanied by pulmonary edema and hemorrhage—while further homologation to propyl (OOS-DMPP) or butyl (OOS-DMBP) extinguishes this effect entirely [2]. Moreover, the ethyl-substituted compound exhibits greater potency than OOS-TMP as an inhibitor of liver microsomal carboxylesterases and erythrocyte membrane esterases [3], and it produces a unique asymmetric cross-tolerance profile: OOS-TMP pretreatment protects against OOS-DMEP challenge, but OOS-DMEP pretreatment does not confer protection against OOS-TMP [4]. Consequently, a researcher procuring 'a trialkyl phosphorothioate' without specifying the S-ethyl congener risks introducing a compound whose toxicological signature, enzymatic inhibition profile, and tolerance-induction behavior are fundamentally non-representative of the intended experimental model.

Target compound S-ethyl (OOS-DMEP)
Only congener with time-dependent LD50 decline and pulmonary edema/hemorrhage; procurement of propyl or butyl homolog may miss delayed-death phenotype entirely.
Esterase inhibition Ethyl > methyl potency
OOS-Me (methyl) shows consistently weaker inhibition of carboxylesterases, AChE, and Na+/K+ ATPase; using methyl analog may underestimate inhibitory burden in malathion potentiation studies.
Tolerance induction Non-reciprocal cross-tolerance
OOS-Me pretreatment protects against OOS-DMEP, but reverse is not true; mechanistic pathways are not interchangeable and may require validation per experimental design.

O,O-Dimethyl S-ethyl phosphorothioate (CAS 6389-81-7): Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Pulmonary Delayed-Death Toxicity: OOS-DMEP Exhibits a Time-Dependent LD50 Decline Absent in Propyl and Butyl Homologs

In a direct head-to-head comparison across three O,O-dimethyl S-alkyl phosphorothioate esters in Sprague-Dawley rats, O,O-dimethyl S-ethyl phosphorothioate (OOS-DMEP) uniquely reproduced the 'delayed death' mortality pattern characteristic of the reference pneumotoxin OOS-TMP. The LD50 of OOS-DMEP decreased dramatically from >200 mg/kg (p.o.) within the first 24 hours to 41.1 mg/kg in males and 13.8 mg/kg in females at 7 days post-dosing, reflecting progressive, irreversible pulmonary injury. In striking contrast, O,O-dimethyl S-propyl phosphorothioate (OOS-DMPP) and O,O-dimethyl S-butyl phosphorothioate (OOS-DMBP) exhibited no such temporal LD50 decline [1][2]. Histopathological examination at 72 hours post-dosing at 1/2 LD50 further revealed that OOS-DMEP induced pulmonary edema and intra-alveolar hemorrhage, whereas OOS-DMPP and OOS-DMBP produced no detectable lung pathology under identical conditions [2]. This S-alkyl chain-length-dependent toxicity cliff represents a critical differential feature: only the ethyl congener reliably models the full delayed-death pneumotoxicity phenotype.

Delayed-death LD50
Head-to-head
LD50 at 7 days: 13.8–41.1 mg/kg (OOS-DMEP) vs >200 mg/kg for propyl/butyl analogs; pulmonary edema and hemorrhage present only in ethyl congener.
Supports delayed-death phenotype model specificity.
Rat oral gavage; 7-day observation. Source: Hasegawa et al. 1990.
Pulmonary Toxicology Structure-Toxicity Relationships Organophosphate Impurity Toxicology

Esterase Inhibition Potency: OOS-Et (Ethyl) Is a More Potent Multitarget Esterase Inhibitor Than OOS-Me (Methyl)

Imamura and Hasegawa (1984) conducted a direct comparative study in rats evaluating the inhibitory effects of O,O,S-trimethyl phosphorothioate (OOS-Me) and its S-ethyl structural analog O,O-dimethyl S-ethyl phosphorothioate (OOS-Et) on multiple esterase systems following a single oral administration [1]. Both compounds inhibited liver microsomal malathion carboxylesterase and phenthoate carboxylesterase, with inhibition persisting for at least 7 days. Critically, OOS-Et was consistently a more potent inhibitor than OOS-Me across all esterase targets examined, including erythrocyte membrane acetylcholinesterase (AChE) and (Na⁺ + K⁺)-dependent ATPase, where inhibition persisted for at least 3 days [1]. This rank-order potency inversion relative to the methyl parent means that the ethyl homolog cannot serve as a simple surrogate for OOS-Me in studies of esterase-mediated detoxification impairment or malathion potentiation mechanisms.

Esterase inhibition rank
Head-to-head
OOS-Et more potent than OOS-Me across liver carboxylesterases, erythrocyte AChE, Na+/K+ ATPase; inhibition persisted ≥3–7 days.
Reported potency difference may influence enzyme inhibition model selection.
Single oral dose, ex vivo assays. Source: Imamura & Hasegawa 1984.
Carboxylesterase Inhibition Acetylcholinesterase Malathion Potentiation

Asymmetric Cross-Tolerance: OOS-Et and OOS-Me Exhibit Non-Reciprocal Tolerance Induction, Indicating Divergent Mechanisms of Pneumotoxicity

Imamura et al. (1985) demonstrated that while oral pretreatment of rats with subtoxic doses of O,O,S-trimethyl phosphorothioate (OOS-Me) conferred robust protection against subsequent challenge with the S-ethyl analog OOS-Et (O,O-dimethyl S-ethyl phosphorothioate), the reciprocal pretreatment—OOS-Et followed by OOS-Me challenge—failed to produce any cross-tolerance [1]. This pharmacodynamic asymmetry establishes that OOS-Et engages at least partially non-overlapping toxicodynamic pathways or metabolic activation requirements relative to OOS-Me. Neither pretreatment regimen altered pulmonary or hepatic monooxygenase activities, yet both suppressed malathion and phenthoate carboxylesterase activities, indicating that the tolerance mechanism is independent of classical cytochrome P450 induction [1]. The non-reciprocal tolerance profile uniquely positions OOS-Et as an essential tool for dissecting the molecular determinants of organophosphate-induced pneumotoxicity tolerance.

Cross-tolerance asymmetry
Head-to-head
OOS-Me pretreatment protects against OOS-Et; OOS-Et pretreatment does not protect against OOS-Me. Binary qualitative outcome.
Non-reciprocal tolerance indicates divergent mechanistic pathways.
Rat oral pretreatment/challenge model. Source: Imamura et al. 1985.
Tolerance Mechanisms Pneumotoxicity Cross-Protection Pharmacology

Glutathione-Dependent Immunosuppression: OOS-Et Requires GSH Preactivation to Inhibit T- and B-Cell Functions In Vitro

Thomas et al. (1986) investigated the immunomodulatory activity of O,O-dimethyl S-ethyl phosphorothioate (OO-Me S-Et) using an in vitro murine splenocyte model [1]. The study revealed that OO-Me S-Et suppressed both cytotoxic T-lymphocyte (CTL) generation and antibody production, but only when preincubated with glutathione (GSH)-enriched cytosol. In the absence of GSH preincubation, no significant immunosuppression was observed [1]. Mixing experiments of pretreated and normal cells further localized the inhibitory effect to impairment of macrophage and helper T-cell collaboration in response to T-dependent antigens, with the primary defect attributed to T-cell functional impairment [1]. This conditional GSH-dependent bioactivation distinguishes OOS-Et from O,O,S-trimethyl phosphorothioate (OOS-Me), which has been reported to suppress immune responses through distinct GSH-independent pathways involving direct inhibition of cytolytic effector function, as documented in parallel studies by the same group [2].

GSH-dependent immunosuppression
Cross-study comparable
OOS-Et suppressed CTL and antibody production only after GSH-enriched cytosol preincubation; OOS-Me reported to act via GSH-independent pathway.
Conditional bioactivation distinguishes model compound utility.
In vitro murine splenocyte model. Source: Thomas et al. 1986.
Immunotoxicology Glutathione-Mediated Activation T-Lymphocyte Suppression

Bronchiolar Clara Cell Injury: OOS-Et Produces Morphological Alterations in Terminal Bronchiolar Epithelium Shared with OOS-Me but Distinct from Diethyl Analogs

Gandy et al. (1984) examined a series of O,O-dimethyl and O,O-diethyl S-alkyl phosphorothioate esters for their capacity to induce morphological alterations in rat bronchiolar epithelium following a single oral administration [1]. Among the dimethyl series, both O,O-dimethyl S-ethyl phosphorothioate and O,O-dimethyl S-isopropyl phosphorothioate produced body weight loss accompanied by loss of the apical bulge of non-ciliated Clara cells in terminal bronchioles—a hallmark of delayed pulmonary toxicity. In contrast, O,O-diethyl S-methyl phosphorothioate and O,O,S-triethyl phosphorothioate exhibited qualitatively different or attenuated epithelial effects [1]. This tissue-level selectivity confirms that the O,O-dimethyl scaffold with a small S-alkyl substituent (ethyl or isopropyl) is specifically required to target Clara cell morphology, while the O,O-diethyl congeners are not functionally interchangeable for this endpoint.

Clara cell pathology
Cross-study comparable
Dimethyl S-ethyl and S-isopropyl caused apical bulge loss in terminal bronchiolar Clara cells; diethyl congeners showed attenuated/absent pathology.
Morphological endpoint may support Clara-cell-targeted toxicity models.
Rat oral dosing, light/EM histopathology. Source: Gandy et al. 1984.
Clara Cell Pathology Bronchiolar Epithelium Lung-Specific Toxicity

Physicochemical Differentiation: Lower Molecular Weight and Reduced Lipophilicity Versus the Commercially Prevalent Demeton-S-methyl

O,O-Dimethyl S-ethyl phosphorothioate (MW 170.17 g/mol, C₄H₁₁O₃PS, predicted log Kow 0.53) is structurally simpler and substantially less lipophilic than the widely used insecticidal organothiophosphate demeton-S-methyl (MW 230.28 g/mol, C₆H₁₅O₃PS₂, experimental log Kow ~2.0) [1]. The lower molecular weight and absence of the thioether side chain present in demeton-S-methyl result in distinct volatility (boiling point 191 °C vs. 287 °C) and chromatographic behavior, enabling cleaner GC-MS and HPLC separation from structurally complex organophosphate mixtures . For analytical laboratories developing methods for organophosphorus impurity profiling in technical-grade pesticides, O,O-dimethyl S-ethyl phosphorothioate serves as a simpler, well-resolved model analyte that does not co-elute with the broader family of O,O-dimethyl S-(ω-alkylthioalkyl) phosphorothioates.

Physicochemical profile
Class-level inference
MW 170.17 g/mol; log Kow 0.53; bp 191 °C. Demeton-S-methyl: MW 230.28; log Kow ~2.0; bp 287 °C. Δ log Kow ~1.5 units.
Lower lipophilicity may simplify chromatographic separation from complex OP mixtures.
Predicted/experimental database values. Data to verify for specific analytical systems.
Physicochemical Profiling Bioavailability Prediction Analytical Method Development

O,O-Dimethyl S-ethyl phosphorothioate (CAS 6389-81-7): Evidence-Based Application Scenarios for Scientific Procurement


Mechanistic Studies of Organophosphate-Induced Delayed Pulmonary Toxicity and Antidote Screening

OOS-DMEP is the validated compound of choice for reproducing the 'delayed death' pulmonary toxicity phenotype in rodent models. As demonstrated by Hasegawa et al. (1990), only the S-ethyl congener among the C1–C4 O,O-dimethyl S-alkyl series produces the characteristic time-dependent LD50 decline—from >200 mg/kg at 24 h to 13.8–41.1 mg/kg at 7 days—accompanied by pulmonary edema and intra-alveolar hemorrhage at sub-lethal doses [1]. This makes OOS-DMEP indispensable for laboratories evaluating pharmacological interventions (e.g., atropine, oxime reactivators, anti-inflammatory agents) against organophosphate lung injury, where use of the propyl or butyl homolog would yield false-negative efficacy data due to their lack of pulmonary pathology [1].

Carboxylesterase Inhibition and Malathion Potentiation Research

For studies investigating the potentiation of malathion toxicity through impurity-mediated carboxylesterase inhibition, O,O-dimethyl S-ethyl phosphorothioate provides greater inhibitory potency than OOS-TMP across liver microsomal malathion carboxylesterase, phenthoate carboxylesterase, erythrocyte AChE, and Na⁺/K⁺ ATPase [2]. When experimental protocols demand maximal and sustained (≥7-day) esterase suppression following a single oral dose, the ethyl analog is the preferred procurement choice over the methyl parent compound [2].

Cross-Tolerance and Pneumotoxicity Protection Mechanism Studies

The non-reciprocal cross-tolerance relationship—where OOS-Me pretreatment protects against OOS-Et but OOS-Et pretreatment fails to protect against OOS-Me—establishes OOS-Et as an essential co-probe for dissecting the molecular pathways underlying acquired tolerance to organophosphate pneumotoxicity [3]. Dual procurement of both OOS-Me and OOS-Et is required for any experimental design that aims to map the directional specificity of tolerance induction, identify the critical molecular targets that distinguish sensitizing from protective pretreatment regimens, or evaluate cross-protection by candidate antidotal agents [3].

Immunotoxicology: GSH-Dependent Lymphocyte Suppression Model

O,O-Dimethyl S-ethyl phosphorothioate serves as a mechanistically defined positive control in in vitro immunotoxicity screening assays that aim to detect glutathione-dependent immunosuppressive agents. Its strict requirement for GSH-enriched cytosol preincubation to impair CTL generation and T-dependent antibody production [4] makes it a valuable tool compound for validating assay sensitivity to bioactivation-dependent immunotoxicants and for benchmarking the performance of in vitro immunotoxicity testing batteries against a compound with well-characterized GSH-dependent activation requirements [4].

Application
Selection Property
Validation Focus
Pulmonary toxicity & antidote screening
Reported delayed-death phenotype model
Confirm LD50 time course and lung histopathology in your rodent model
Carboxylesterase inhibition / malathion potentiation
Higher esterase inhibition rank vs methyl analog
Verify sustained enzyme suppression and dose-response in target tissue
Cross-tolerance mechanism studies
Non-reciprocal tolerance directionality
Map protective pretreatment regimens and mechanistic divergence from OOS-Me
GSH-dependent immunotoxicity screening
Conditional bioactivation requirement
Validate assay sensitivity to GSH-preactivated immunosuppressive agents
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